Adverse Effect Incidence: Metamizole vs Paracetamol and Acetylsalicylic Acid in Pooled Clinical Trial Analysis
In a systematic review overview encompassing four clinical studies with 20,643 total participants receiving single-dose oral, intramuscular, or intravenous analgesics for mild to moderate pain, metamizole demonstrated a statistically significant lower incidence of mild adverse effects compared to both paracetamol and acetylsalicylic acid. Specifically, metamizole was associated with a 38.8% lower chance of adverse effects relative to paracetamol and a 46.8% lower chance relative to acetylsalicylic acid, irrespective of administered dose [1]. The absolute incidence of mild adverse effects was 7.7% (60/778) for metamizole, compared to 12.6% (56/443) for paracetamol and 14.5% (120/828) for acetylsalicylic acid [1]. No study in this analysis reported any serious adverse effect across all treatment arms [1].
| Evidence Dimension | Incidence of mild adverse effects and relative risk of adverse events following single-dose administration |
|---|---|
| Target Compound Data | Mild adverse effect incidence: 7.7% (60/778 patients); Relative adverse effect risk: reference |
| Comparator Or Baseline | Paracetamol: 12.6% incidence (56/443), 38.8% higher adverse effect likelihood; Acetylsalicylic acid: 14.5% incidence (120/828), 46.8% higher adverse effect likelihood |
| Quantified Difference | 38.8% lower adverse effect likelihood vs paracetamol; 46.8% lower vs acetylsalicylic acid |
| Conditions | Pooled analysis of randomized and nonrandomized clinical trials; single-dose administration via oral, intramuscular, or intravenous routes; adult patients with mild to moderate pain; 20,643 total participants |
Why This Matters
For procurement decisions in institutional or hospital formulary management, these data establish that metamizole offers a quantifiably superior acute tolerability profile compared to paracetamol and aspirin, potentially reducing the clinical burden of managing mild adverse drug reactions in acute pain settings.
- [1] Eleutério LP Jr, de Oliveira CGR, Rodrigues R, et al. Safety of metamizole (dipyrone) for the treatment of mild to moderate pain—an overview of systematic reviews. Naunyn Schmiedebergs Arch Pharmacol. 2024;397(11):8515-8525. View Source
